(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions.
Formation of the imino group: This step may involve the use of amines and appropriate reagents to form the imino functionality.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phenyl and methoxyphenyl groups can be oxidized under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The exact pathways depend on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Phenyl-substituted thiazoles: These compounds have similar substitution patterns and may exhibit comparable reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C30H27N3O4S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C30H27N3O4S/c1-19-9-11-25(20(2)15-19)36-13-14-37-26-12-10-21(17-27(26)35-3)16-23-28(31)33-24(22-7-5-4-6-8-22)18-38-30(33)32-29(23)34/h4-12,15-18,31H,13-14H2,1-3H3/b23-16-,31-28? |
InChI Key |
UVCNNRCRBYHVSZ-DKTQLMGPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C |
Origin of Product |
United States |
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